Biochemical Potency Against DNA-PK: DNA-PK-IN-7 (IC50 1.1 nM) Versus NU7441, M3814, and AZD7648
DNA-PK-IN-7 (ZL-2201) inhibits DNA-PKcs enzymatic activity with an IC50 of 1.1 nM (HTRF kinase activity assay; also reported as 1 nM in the patent WO2021104277A1) [1][2]. Compared with the widely used tool compound NU7441 (biochemical IC50 = 14 nM), DNA-PK-IN-7 exhibits approximately 12.7-fold greater potency [3]. It also compares favorably against M3814/peposertib (IC50 < 3 nM, at least ~2.7-fold more potent) [4]. AZD7648 has a reported biochemical IC50 of 0.6 nM, which is approximately 1.8-fold more potent than DNA-PK-IN-7 in biochemical assays, though comparative assessment is confounded by differing assay formats (AZD7648 uses a different biochemical assay system) [5]. These data are drawn from independent published studies (cross-study comparison); no single-study head-to-head biochemical assay across all four inhibitors has been published.
| Evidence Dimension | DNA-PKcs enzymatic inhibition IC50 (biochemical assay) |
|---|---|
| Target Compound Data | DNA-PK-IN-7 (ZL-2201): IC50 = 1.1 nM (HTRF assay); also reported as 0.4–0.9 nM across three independent experiments (mean 0.57 ± 0.29 nM) in the primary publication [1] |
| Comparator Or Baseline | NU7441: IC50 = 14 nM [3]; M3814 (peposertib): IC50 < 3 nM [4]; AZD7648: IC50 = 0.6 nM [5] |
| Quantified Difference | DNA-PK-IN-7 is ~12.7-fold more potent than NU7441; ≥~2.7-fold more potent than M3814; ~1.8-fold less potent than AZD7648 (cross-study, different assay conditions) |
| Conditions | DNA-PK-IN-7: HTRF kinase activity assay with purified DNA-PK(h) enzyme; NU7441: cell-free biochemical assay (Leahy et al. 2004); M3814: biochemical assay with 10 μM ATP; AZD7648: biochemical assay (Nature Communications 2019) |
Why This Matters
For procurement decisions where maximal target engagement at minimal compound concentration is required (e.g., limiting off-target effects in cellular assays), DNA-PK-IN-7's single-digit nanomolar potency provides a meaningful advantage over NU7441, the most commonly cited legacy DNA-PK tool inhibitor.
- [1] Lal S, Bhola NE, Sun BC, et al. Cancer Research Communications. 2023;3(9):1731-1742. Table 1: DNA-PK IC50 = 1.1 nM. DOI: 10.1158/2767-9764.CRC-23-0304 View Source
- [2] WO2021104277A1. Purine derivatives and their use in medicine as DNA-PK inhibitors. Compound 5 (DNA-PK-IN-7). IC50 = 1 nM. Published 2021. View Source
- [3] Leahy JJ, Golding BT, Griffin RJ, Hardcastle IR, Richardson C, Rigoreau L, Smith GCM. Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries. Bioorganic & Medicinal Chemistry Letters. 2004;14(24):6083-6087. DOI: 10.1016/j.bmcl.2004.09.060 View Source
- [4] Zenke FT, Zimmermann A, Dahmen H, et al. Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models. Molecular Cancer Therapeutics. 2020;19(5):1091-1101. DOI: 10.1158/1535-7163.MCT-19-0734 View Source
- [5] Fok JHL, Ramos-Montoya A, Vazquez-Chantada M, et al. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity. Nature Communications. 2019;10:5065. DOI: 10.1038/s41467-019-12836-9 View Source
